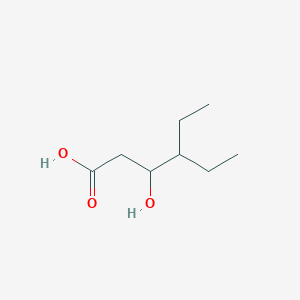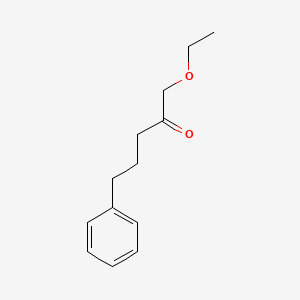![molecular formula C25H23NO5 B15311731 (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)
(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-hydroxyphenyl)methyl]propanoic acid is an alanine derivative . This compound is primarily used in scientific research and is recognized for its unique chemical structure and properties. It is a solid substance that appears white to light yellow in color .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-hydroxyphenyl)methyl]propanoic acid typically involves the protection of amino acids. One common method is the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid and is stable at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in controlled laboratory settings for research purposes. The compound is stored at -20°C for up to three years in its powder form and can be dissolved in DMSO at a concentration of 90 mg/mL .
Análisis De Reacciones Químicas
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-hydroxyphenyl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation and isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation . The reactions are typically carried out under controlled laboratory conditions to ensure the stability and purity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of sodium azide can lead to the formation of azides, while the use of oxidizing agents can result in the formation of oxidized derivatives .
Aplicaciones Científicas De Investigación
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-hydroxyphenyl)methyl]propanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. As an alanine derivative, it influences the secretion of anabolic hormones and provides fuel during exercise . The compound’s effects are mediated through its interaction with cellular receptors and enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-bromophenyl)propanoic acid
- ®-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluorophenyl)propanoic acid
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-hydroxyphenyl)methyl]propanoic acid is unique due to its specific structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxyphenylmethyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C25H23NO5 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-18-7-5-6-16(13-18)12-17(24(28)29)14-26-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23,27H,12,14-15H2,(H,26,30)(H,28,29) |
Clave InChI |
YCBRDGTYHYGRHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)



![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
